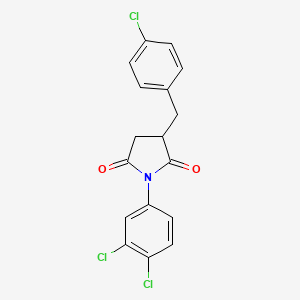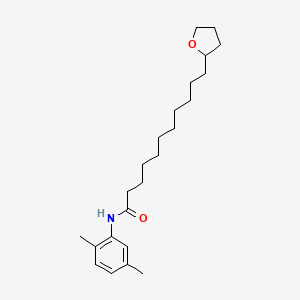![molecular formula C19H20N4O2 B4943205 4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4943205.png)
4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine, commonly known as PEP005, is a synthetic compound that has gained significant attention in the field of cancer research. PEP005 is a potent activator of protein kinase C (PKC) and has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
PEP005 activates 4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine, which is a family of serine/threonine kinases that play a crucial role in cell signaling pathways. 4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine activation by PEP005 leads to the activation of downstream signaling pathways, ultimately resulting in apoptosis of cancer cells. PEP005 has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which further contributes to apoptosis.
Biochemical and Physiological Effects:
PEP005 has been shown to have a range of biochemical and physiological effects. It induces apoptosis in cancer cells by activating the 4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine pathway and inducing the production of ROS. PEP005 has also been shown to inhibit the growth of blood vessels, which is important for tumor growth. In addition, PEP005 has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PEP005 is its potency in inducing apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, PEP005 has some limitations for lab experiments. It is a highly reactive compound and requires careful handling. It is also expensive to synthesize, which limits its availability for research.
Direcciones Futuras
There are several future directions for research on PEP005. One area of interest is the development of PEP005-based therapies for cancer. Another area of interest is the use of PEP005 in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further research is needed to understand the precise mechanism of action of PEP005 and its potential use in treating other diseases.
Métodos De Síntesis
PEP005 is synthesized through a multi-step process, starting with the reaction of 2-pyridinecarboxaldehyde with 2-aminoethanol to form a Schiff base. The Schiff base is then reacted with 3-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxylic acid to form an imine intermediate. The imine intermediate is reduced with sodium borohydride to form the final product, PEP005.
Aplicaciones Científicas De Investigación
PEP005 has been extensively studied for its potential anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including melanoma, prostate, and breast cancer cells. PEP005 has also been shown to inhibit tumor growth in animal models. In addition to its anti-cancer properties, PEP005 has been studied for its potential use in treating skin diseases such as psoriasis and actinic keratosis.
Propiedades
IUPAC Name |
4-[5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-4-15(5-3-1)6-8-17-21-19(25-22-17)16-7-9-18(20-14-16)23-10-12-24-13-11-23/h1-5,7,9,14H,6,8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJPAVNCKTXBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C3=NC(=NO3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B4943133.png)
![N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4943143.png)
![4-[5-(4-iodophenoxy)pentyl]morpholine](/img/structure/B4943151.png)
![9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4943158.png)
![8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4943162.png)
![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4943165.png)
![diisopropyl [1,3-benzodioxol-5-yl(hydroxy)methyl]phosphonate](/img/structure/B4943178.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943179.png)

![5-(3-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943184.png)
![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)

![methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4943207.png)
